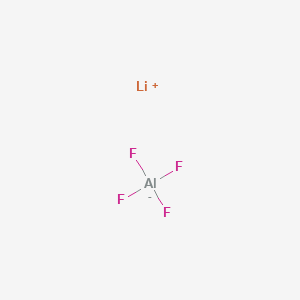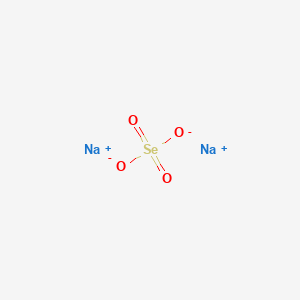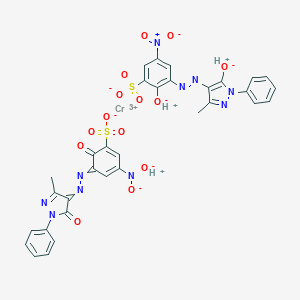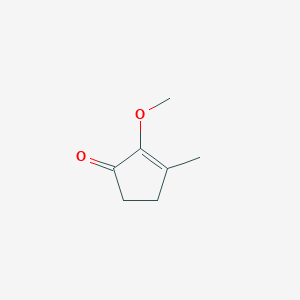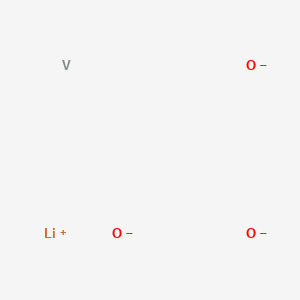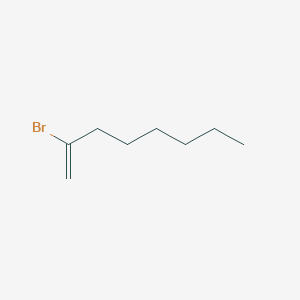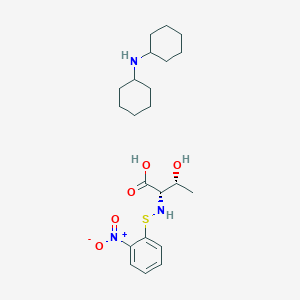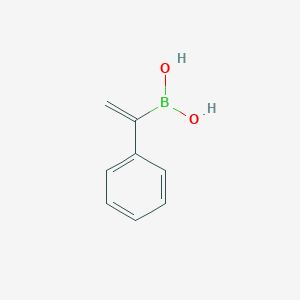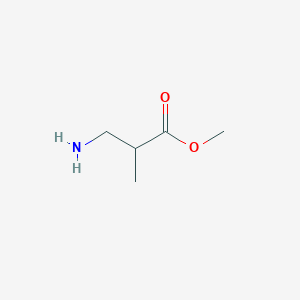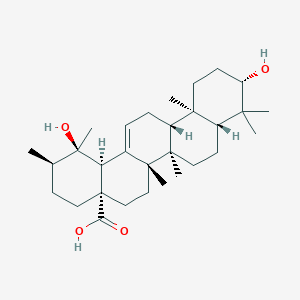
Pomolic acid
Descripción general
Descripción
Pomolic acid, also known as Randialic acid A or benthamic acid, is a pentacyclic triterpene . It was first isolated from Euscaphis japonica and is commonly reported in species of the families Rosaceae and Lamiaceae . It has a 30-carbon skeleton comprising five six-membered rings A–E with seven methyl groups and two hydroxyl groups .
Molecular Structure Analysis
The molecular structure of Pomolic acid consists of a 30-carbon skeleton with five six-membered rings A–E, seven methyl groups, and two hydroxyl groups . Its molecular formula is C30H48O4, and it has a molecular weight of 472.70 .Chemical Reactions Analysis
Pomolic acid has been found to induce apoptosis of GBM cells as demonstrated by DNA fragmentation . It also induces uncoupling of mitochondria membrane potential and activation of caspase-3 and -9 .Physical And Chemical Properties Analysis
Pomolic acid is a solid substance with a white to off-white color . Its molecular weight is 472.70, and its molecular formula is C30H48O4 .Aplicaciones Científicas De Investigación
Extraction from Lavender Wastes
Pomolic Acid has been identified and isolated from lavender (Lavandula Angustifolia Mill.) wastes . The ultrasound-assisted extraction of lavender flowers with 96% ethanol resulted in a 3.3% yield of triterpenic acids, with a substantial share of pomolic acid that constitutes 1% of the plant material dry weight . This demonstrates the potential of lavender wastes as a sustainable raw material for the production of pomolic acid .
Overcoming Doxorubicin Resistance
Pomolic Acid has been suggested to overcome multi-drug resistance in cancers . The co-treatment with Pomolic Acid and doxorubicin decreased the viability of doxorubicin-resistant human gastric carcinoma SNU-620-DOX cells . This indicates that Pomolic Acid could be used as an agent to overcome doxorubicin resistance .
Inducing Apoptosis
Pomolic Acid has been found to induce apoptotic cell death . The co-treatment with Pomolic Acid and doxorubicin induced the activation of the caspase cascade . This suggests that Pomolic Acid could be used to promote apoptosis in cancer cells .
4. Increasing Loss of Mitochondrial Membrane Potential Pomolic Acid has been found to increase the loss of mitochondrial membrane potential in doxorubicin-treated SNU-620-DOX cells . This indicates that Pomolic Acid could be used to induce apoptosis in doxorubicin-resistant human gastric carcinoma cells .
Suppression of Glycerol-3 Phosphate Dehydrogenase
Pomolic Acid in persimmon peel has been found to suppress the increase in glycerol-3 phosphate dehydrogenase . This suggests that Pomolic Acid could be used to regulate lipid metabolism .
Cell Proliferation
Pomolic Acid has been found to affect cell proliferation . This suggests that Pomolic Acid could be used to regulate cell growth and division .
Mecanismo De Acción
Target of Action
Pomolic acid (PA) is a pentacyclic triterpene that has been found to target the multidrug resistance associated protein 1 (MRP1) in glioblastoma cells . MRP1 is a protein that plays a significant role in multidrug resistance mechanisms present in tumor cells . PA also targets caspase-3 and caspase-9, which are crucial enzymes in the apoptosis pathway .
Mode of Action
PA interacts with its targets, leading to several changes in the cell. It decreases the viability of glioblastoma cells and induces apoptosis, a process of programmed cell death . This apoptosis is demonstrated by DNA fragmentation . PA also induces the uncoupling of mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis . Furthermore, PA down-modulates the activity of MRP1, thereby inhibiting the migration of glioblastoma cells .
Biochemical Pathways
PA affects several biochemical pathways. It induces apoptosis in glioma cells through the inhibition of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to the induction of apoptosis . PA also acts on the caspase pathway, activating caspase-3 and -9, which are key enzymes in the apoptosis process .
Pharmacokinetics
The pharmacokinetics of PA have been studied in rats. After oral administration, PA was rapidly absorbed into the blood, with a Tmax (time to reach maximum concentration) of 1.4-1.6 hours . In the sanguisorba officinalis extract group, the first peak of pa occurred at 05 hours and the second peak at 4-5 hours . PA was eliminated relatively slowly, with a half-life (t1/2) of 7.3-11 hours .
Result of Action
The action of PA results in several molecular and cellular effects. It reduces cell viability and induces cell death in glioblastoma cells . It also increases sub-G0/G1 accumulation, which is a marker of apoptosis . Furthermore, PA activates the caspase pathway, leading to the activation of caspase-3 and -9 . These enzymes play a crucial role in the execution-phase of cell apoptosis .
Action Environment
This suggests that PA can be effective in different environments, including in cells that have developed resistance to other drugs . This makes PA a potentially promising agent for the treatment of diseases like glioblastoma and acute myeloid leukemia , especially in the setting of drug resistance .
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomolic acid | |
CAS RN |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
